molecular formula C12H11ClO4S B8740053 6,7-Dimethoxynaphthalene-2-sulfonyl chloride CAS No. 63093-17-4

6,7-Dimethoxynaphthalene-2-sulfonyl chloride

Cat. No. B8740053
Key on ui cas rn: 63093-17-4
M. Wt: 286.73 g/mol
InChI Key: WTUCGFYIXJREBR-UHFFFAOYSA-N
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Patent
US04073913

Procedure details

To a stirred suspension of 50 g of finely divided sodium 6,7-dimethoxy-2-naphthalenesulfonate in 100 ml of dimethylformamide was added dropwise 62.2 ml of thionyl chloride at room temperature. After 30 minutes, the reaction mixture was poured into 1 l of ice water, and the precipitate filtered and then dissolved into 250 ml of benzene. The benzene solution was repeatedly washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated to dryness in vacuo, and the residue was recrystallized from benzene-n-hexane (1 : 1) to give 32 g of 6,7-dimethoxy-2-naphthalenesulfonyl chloride, M.P. 127.5°-129.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH:9]=[C:8]([S:15]([O-:18])(=O)=[O:16])[CH:7]=[CH:6]2.[Na+].S(Cl)([Cl:22])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH:9]=[C:8]([S:15]([Cl:22])(=[O:18])=[O:16])[CH:7]=[CH:6]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)S(=O)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
62.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into 250 ml of benzene
WASH
Type
WASH
Details
The benzene solution was repeatedly washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene-n-hexane (1 : 1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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